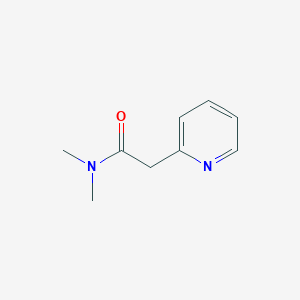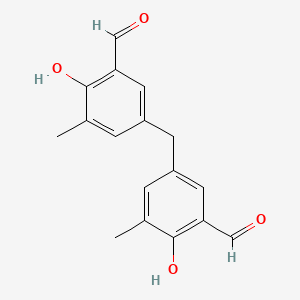
1,3-Tetradecadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Tetradecadiene is an organic compound with the molecular formula C₁₄H₂₆. It is a linear diene, meaning it contains two double bonds in its carbon chain. This compound is also known as Tetradeca-1,3-diene. It is a colorless to light yellow liquid at room temperature and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Tetradecadiene can be synthesized through several methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For instance, 1,3-dibromotetradecane can be treated with a strong base like potassium tert-butoxide to yield this compound.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For example, the reaction of tetradecanal with a suitable ylide can produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maximize yield and purity.
化学反应分析
1,3-Tetradecadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).
Hydrogenation: The double bonds in this compound can be hydrogenated to form tetradecane. This reaction typically uses a catalyst such as palladium on carbon under hydrogen gas.
Polymerization: this compound can undergo polymerization reactions to form polymers. This process often involves catalysts like aluminum triisobutyl-titanium tetrachloride.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Hydrogenation: Palladium on carbon, hydrogen gas.
Polymerization: Aluminum triisobutyl-titanium tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Hydrogenation: Tetradecane.
Polymerization: Various polymers depending on the reaction conditions and catalysts used.
科学研究应用
1,3-Tetradecadiene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialty polymers. It is also used in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of synthetic lubricants and other industrial chemicals.
作用机制
The mechanism of action of 1,3-tetradecadiene in chemical reactions typically involves the participation of its double bonds. For example:
Oxidation: The double bonds react with oxidizing agents to form epoxides or diols.
Hydrogenation: The double bonds react with hydrogen in the presence of a catalyst to form saturated hydrocarbons.
Polymerization: The double bonds react with catalysts to form long polymer chains.
相似化合物的比较
1,3-Tetradecadiene can be compared with other similar compounds such as:
1,9-Decadiene: Another linear diene with two double bonds, but with a shorter carbon chain.
1,13-Tetradecadiene: Similar in structure but with the double bonds located at different positions.
1,7-Octadiene: A shorter diene with double bonds at the 1 and 7 positions.
Uniqueness: this compound is unique due to its specific double bond positions, which influence its reactivity and the types of products formed in chemical reactions. Its longer carbon chain also makes it suitable for specific industrial applications where longer hydrocarbons are required.
属性
CAS 编号 |
39669-92-6 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
(3E)-tetradeca-1,3-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-14H2,2H3/b7-5+ |
InChI 键 |
LRIUTQPZISVIHK-FNORWQNLSA-N |
手性 SMILES |
CCCCCCCCCC/C=C/C=C |
规范 SMILES |
CCCCCCCCCCC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Ethynyl-7-(Beta-D-Ribofuranosyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B8532177.png)






![4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8532244.png)
